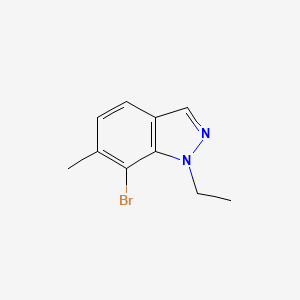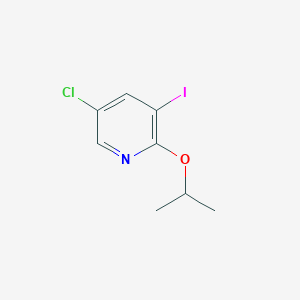
5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine
Vue d'ensemble
Description
5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine is a chemical compound with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 g/mol . This compound is characterized by the presence of a bromine atom, two methoxy groups, and a methylsulfanyl group attached to a pyridine ring. It is commonly used in various chemical reactions and research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine typically involves the bromination of 2,6-dimethoxy-3-methylsulfanylpyridine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective methods to produce high yields of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve maximum efficiency and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced pyridine derivatives.
Applications De Recherche Scientifique
5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine is utilized in several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine involves its interaction with specific molecular targets and pathways. The compound’s bromine, methoxy, and methylsulfanyl groups contribute to its reactivity and ability to form various chemical bonds. These interactions can influence biological processes and chemical reactions, making it a valuable compound in research and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethoxy-3-methylsulfanylpyridine: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2,6-dimethoxypyridine: Lacks the methylsulfanyl group, affecting its chemical properties and uses.
3-Bromo-2,6-dimethoxypyridine: Similar structure but different substitution pattern, leading to varied reactivity.
Uniqueness
5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine is unique due to the combination of its bromine, methoxy, and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various research and industrial applications .
Propriétés
IUPAC Name |
3-bromo-2,6-dimethoxy-5-methylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-11-7-5(9)4-6(13-3)8(10-7)12-2/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCPDGMZKLZQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)SC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244264 | |
| Record name | Pyridine, 3-bromo-2,6-dimethoxy-5-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1879026-16-0 | |
| Record name | Pyridine, 3-bromo-2,6-dimethoxy-5-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-bromo-2,6-dimethoxy-5-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzenesulfonamide,4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, (S)-](/img/structure/B6305077.png)










